2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups and a pyrazinyl-piperidinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 1-(pyrazin-2-yl)piperidine intermediate. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst or a base.
Benzamide Formation: The next step involves the introduction of the benzamide moiety. This is typically done by reacting 2,4-dichlorobenzoyl chloride with the piperidine intermediate in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Final Coupling: The final step is the coupling of the benzamide with the piperidine intermediate, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using automated reactors to ensure consistent quality and reduce human error.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the piperidine ring or the pyrazine moiety.
Reduction: Reduction reactions might target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOCH₃), ammonia (NH₃).
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine or pyrazine rings.
Reduction: The primary amine derivative of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Biological Studies: Used in assays to understand its interaction with biological targets, such as proteins or nucleic acids.
Pharmacological Research: Investigated for its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: May be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets:
Receptor Binding: It may act by binding to certain receptors, modulating their activity.
Enzyme Inhibition: Could inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: Might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Shares the benzamide core but lacks the piperidine and pyrazine moieties.
N-(4-Piperidinylmethyl)benzamide: Similar piperidine-benzamide structure but without the dichloro and pyrazine groups.
Pyrazinyl-piperidine derivatives: Compounds with similar pyrazine and piperidine structures but different substituents on the benzamide.
Uniqueness
2,4-Dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of dichloro-substituted benzamide with a pyrazinyl-piperidinyl moiety, which may confer distinct pharmacological properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-13-1-2-14(15(19)9-13)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRBEFHVAPMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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